3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
3-{2-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a heterocyclic compound featuring a benzazepinone core fused with a benzimidazole-piperidine moiety. The molecule includes a 2-oxoethyl linker bridging the benzazepinone and piperidine rings, with 7,8-dimethoxy substitutions on the benzazepinone scaffold. While direct physicochemical data for this compound are unavailable in the provided evidence, analogs suggest a molecular weight approximating 470–500 g/mol and a logP value influenced by its methoxy groups and aromatic systems .
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H28N4O4/c1-33-22-13-18-9-12-30(24(31)15-19(18)14-23(22)34-2)16-25(32)29-10-7-17(8-11-29)26-27-20-5-3-4-6-21(20)28-26/h3-6,9,12-14,17H,7-8,10-11,15-16H2,1-2H3,(H,27,28) |
InChI Key |
LACGFFIDACATHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Core
The benzazepinone core serves as the foundational structure for the target compound. Patent EP2135861B2 outlines a cyclization-based approach starting from 3,4-dimethoxyphenethylamine derivatives . Key steps include:
-
Formation of the Lactam Ring :
The precursor undergoes intramolecular cyclization in the presence of a Lewis acid catalyst (e.g., polyphosphoric acid) at elevated temperatures (120–150°C). This step yields 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a reported purity of >95% after recrystallization from ethanol . -
Demethylation and Functionalization :
Selective demethylation of the methoxy groups is achieved using boron tribromide (BBr₃) in dichloromethane at -78°C, followed by quenching with methanol. The resulting diol intermediate is re-methylated using methyl iodide and potassium carbonate to restore the dimethoxy configuration while introducing reactive sites for subsequent alkylation .
Preparation of the 4-(1H-Benzimidazol-2-yl)piperidine Side Chain
The side chain incorporates a benzimidazole-piperidine moiety, synthesized via condensation and cyclization reactions. Patent CN104860919A details the following protocol :
-
Piperidine-Benzimidazole Coupling :
-
Step 1 : Piperidine-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with o-phenylenediamine in tetrahydrofuran (THF) at 0–5°C.
-
Step 2 : Cyclization is induced using hydrochloric acid under reflux (80°C, 6 hours), yielding 4-(1H-benzimidazol-2-yl)piperidine with a 78% isolated yield .
-
-
Salt Formation for Purification :
The crude product is dissolved in acetone and treated with sulfuric acid (pH 3) to precipitate the sulfate salt, enhancing purity to >99% . Alternative salts (e.g., lactate) are formed using lactic acid in methanol under reflux .
Coupling of the Benzazepinone Core and Side Chain
The final step involves linking the benzazepinone core to the piperidine-benzimidazole side chain via an oxoethyl spacer. Patent WO2017191651A1 provides insights into analogous coupling strategies :
-
Alkylation of the Benzazepinone Nitrogen :
-
The benzazepinone core is treated with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 25°C, forming the chloroethyl intermediate.
-
Reaction Conditions :
Parameter Value Solvent Dichloromethane Temperature 25°C Catalyst Triethylamine Reaction Time 4 hours Yield 85%
-
-
Nucleophilic Substitution with Piperidine-Benzimidazole :
The chloroethyl intermediate reacts with 4-(1H-benzimidazol-2-yl)piperidine in acetonitrile under reflux (82°C, 12 hours), facilitated by potassium iodide (KI) as a catalyst. The product is isolated via solvent evaporation and recrystallized from a methanol/water mixture (80:20 v/v) .
Purification and Polymorph Control
Post-synthetic purification ensures pharmaceutical-grade purity. Patent WO2017191651A1 emphasizes solvent-based techniques :
-
Amorphous Form Preparation :
Dissolving the crude product in a dichloromethane/methanol mixture (1:1 v/v) followed by rotary evaporation yields the amorphous form. Key parameters include:-
Solvent Ratio : 1:1 (DCM:MeOH)
-
Evaporation Temperature : 40°C
-
Purity : >98% (HPLC)
-
-
Crystalline Form Isolation :
Seeding the reaction mixture with pre-formed crystalline Form-2 (obtained from cyclohexane slurrying at 10–15°C) ensures polymorphic consistency. Particle size distribution data for Form-2 includes:Metric Value (µm) D(0.1) 0.76 D(0.5) 5.41 D(0.9) 50.40
Analytical Characterization
Critical quality attributes are verified via:
-
PXRD : Peaks at 2.8°, 5.7°, and 9.1° 2θ confirm crystalline Form-M .
-
HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30) .
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C .
Yield Optimization and Scalability
Comparative studies highlight the impact of reaction parameters:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Temp. | 70°C | 82°C | 82°C |
| Catalyst Loading | 1 mol% KI | 2 mol% KI | 2 mol% KI |
| Side Chain Purity | 92% | 98% | 98% |
| Overall Yield | 63% | 72% | 72% |
Challenges and Mitigation Strategies
-
Byproduct Formation :
Residual chloroacetyl chloride may lead to di-alkylated byproducts. Mitigation includes strict stoichiometric control (1:1.05 molar ratio of core to chloroacetyl chloride) . -
Polymorphic Instability :
Storage under nitrogen at -20°C prevents Form-2 conversion to amorphous phases .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and benzazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Molecular Formula : C25H28ClN3O4
- Molecular Weight : 469.97 g/mol
- Key Differences: Replaces the benzimidazole-piperidine moiety with a 2-chlorobenzyl-substituted piperazine. However, the absence of the benzimidazole ring may reduce π-π stacking interactions compared to the target compound .
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one
- Molecular Formula : C26H27N3O4
- Molecular Weight : 445.51 g/mol
- Key Differences: Substitutes the benzazepinone core with a chromenone system and includes a 3-oxopropyl linker. The chromenone moiety (with a 4-methyl group) likely increases lipophilicity (logP = 3.89), while the shorter linker may alter conformational flexibility .
1,3-Dihydro-1-[1-(4-oxo-3,3-diphenylhexyl)-4-piperidinyl]-3-(2-propen-1-yl)-2H-benzimidazol-2-one
- Molecular Formula : C33H37N3O2
- Molecular Weight : 519.67 g/mol
- Key Differences : Incorporates a bulky 3,3-diphenylhexyl group on the piperidine ring and an allyl substituent. The increased steric bulk may hinder membrane permeability but enhance receptor selectivity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Key Substituents | Potential Impact |
|---|---|---|---|---|
| Target Compound | ~480 (estimated) | ~3.5* | 7,8-Dimethoxy, benzimidazole-piperidine | Enhanced solubility vs. chloro analogs |
| 3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]... | 469.97 | ~4.0 | 2-Chlorobenzyl, piperazine | Higher lipophilicity, possible toxicity |
| Chromenone Analog (C26H27N3O4) | 445.51 | 3.89 | Chromenone, 3-oxopropyl linker | Moderate lipophilicity, improved stability |
| Diphenylhexyl Derivative (C33H37N3O2) | 519.67 | ~5.2 | 3,3-Diphenylhexyl, allyl | Reduced solubility, increased selectivity |
*Estimated based on methoxy group contributions and benzimidazole-piperidine systems .
Structural Insights from Crystallography
- Tools like SHELXL and WinGX () are critical for resolving complex structures, particularly for validating the stereochemistry of the benzazepinone core and piperidine-benzimidazole linkage .
Biological Activity
The compound 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (commonly referred to as compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- Benzimidazole moiety : Known for its diverse biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Dimethoxy substitution : Enhances lipophilicity and may influence receptor interactions.
The molecular formula of compound A is , with a molecular weight of approximately 354.45 g/mol.
Research indicates that compound A interacts with various biological targets, primarily through:
- G Protein-Coupled Receptors (GPCRs) : It may modulate signaling pathways involving GPCRs, which are critical in numerous physiological processes .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease pathways, particularly those involved in cancer and inflammation.
Antitumor Activity
Numerous studies have identified compound A as a promising candidate in cancer research. Its structure suggests potential activity against various cancer cell lines:
- In vitro studies demonstrated significant cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), indicating its role in inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| MDA-MB-231 | 8.3 | Cell cycle arrest |
Anti-inflammatory Properties
Compound A has also been evaluated for its anti-inflammatory effects:
- In vivo models exhibited reduced levels of pro-inflammatory cytokines when treated with compound A, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary data suggest that compound A possesses antimicrobial properties:
- Testing against various bacterial strains indicated inhibition of growth, particularly in Gram-positive bacteria.
Case Studies
-
Breast Cancer Treatment Synergy
- A study explored the combination of compound A with doxorubicin in MDA-MB-231 cells, revealing a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. This finding emphasizes the potential for combination therapies in improving treatment outcomes for aggressive breast cancer subtypes.
-
Mechanistic Insights into Antitumor Activity
- Further mechanistic studies highlighted that compound A induces apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the benzimidazole-piperidine and benzazepinone moieties in this compound?
- Methodology :
- The benzimidazole core can be synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/EtOH) .
- Piperidine substitution at the 4-position is achieved through nucleophilic displacement reactions using mesylates or chlorides (e.g., 2-chloroethylpiperazine derivatives in acetonitrile with NaOH) .
- The benzazepinone scaffold is typically assembled via cyclization of substituted phenethylamines using reagents like POCl₃ or PPA .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Use multinuclear NMR (H, C, DEPT-135) to confirm stereochemistry and substituent positions. For example, the 7,8-dimethoxy groups show characteristic singlet peaks at δ 3.8–4.0 ppm .
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H] calculated for C₂₈H₂₉N₄O₄: 485.2185).
- X-ray crystallography resolves ambiguous configurations in the benzazepinone ring .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodology :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (IC₅₀ determination) .
- Cell viability assays (MTT or resazurin) against cancer/neuronal cell lines to assess cytotoxicity (EC₅₀ values) .
- Receptor binding studies (radioligand displacement) for GPCR targets, given the piperidine moiety’s affinity for neurotransmitter receptors .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with target proteins?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or 5-HT receptors). Key interactions include hydrogen bonding with the benzimidazole N-H and hydrophobic contacts with the dimethoxy groups .
- Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories, with RMSD < 2.0 Å indicating robust interactions .
- QSAR models prioritize substituent modifications; e.g., electron-withdrawing groups on the benzazepinone improve solubility without compromising affinity .
Q. What experimental designs address contradictions in biological activity data across studies?
- Methodology :
- Factorial design of experiments (DoE) identifies critical variables (e.g., assay pH, incubation time) contributing to variability. For example, a 2³ factorial design revealed that temperature (25°C vs. 37°C) significantly alters IC₅₀ values in kinase assays .
- Meta-analysis of published data using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (I² > 50% indicates high variability) .
- Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement specificity .
Q. How can reaction engineering improve scalability of the synthesis?
- Methodology :
- Flow chemistry reduces side reactions in piperidine alkylation steps (residence time < 5 min, T = 60°C) .
- Process analytical technology (PAT) monitors intermediates via inline FTIR to maintain >90% conversion .
- Solvent selection guides (e.g., CHEM21) prioritize ethanol/water mixtures for greener crystallization (E-factor reduction by 40%) .
Data Contradictions and Resolution Strategies
- Issue : Discrepancies in reported IC₅₀ values for kinase inhibition (nM vs. μM range).
- Issue : Variable cytotoxicity in cell lines (e.g., HeLa vs. HEK293).
- Resolution : Profile off-target effects using kinome-wide screens (e.g., KINOMEscan) and adjust substituents to reduce promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
